molecular formula C5H9NO2 B6284293 (2R)-2-methylmorpholin-3-one CAS No. 100636-23-5

(2R)-2-methylmorpholin-3-one

Cat. No.: B6284293
CAS No.: 100636-23-5
M. Wt: 115.13 g/mol
InChI Key: LEGKNUIZNFTVBI-SCSAIBSYSA-N
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Description

(2R)-2-Methylmorpholin-3-one is a chiral heterocyclic compound with a morpholine ring substituted at the second position with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-methylmorpholin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropanol with phosgene, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Methylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom of the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: N-substituted morpholine derivatives.

Scientific Research Applications

(2R)-2-Methylmorpholin-3-one has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-methylmorpholin-3-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar ring structure but without the methyl substitution.

    N-Methylmorpholine: A derivative with a methyl group on the nitrogen atom instead of the carbon atom.

    2-Methylpiperidine: A structurally similar compound with a piperidine ring instead of a morpholine ring.

Uniqueness: (2R)-2-Methylmorpholin-3-one is unique due to its chiral nature and the specific placement of the methyl group, which can influence its reactivity and interactions with other molecules

Properties

CAS No.

100636-23-5

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

IUPAC Name

(2R)-2-methylmorpholin-3-one

InChI

InChI=1S/C5H9NO2/c1-4-5(7)6-2-3-8-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m1/s1

InChI Key

LEGKNUIZNFTVBI-SCSAIBSYSA-N

Isomeric SMILES

C[C@@H]1C(=O)NCCO1

Canonical SMILES

CC1C(=O)NCCO1

Purity

95

Origin of Product

United States

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